molecular formula C38H70N10O11 B1575496 gp100(17-25)

gp100(17-25)

Cat. No.: B1575496
M. Wt: 843.02
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The gp100(17-25) peptide, with the amino acid sequence Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys , is a defined epitope derived from the human melanocyte differentiation antigen gp100 (also known as PMEL or Pmel17) . This protein is a structural component of melanosomes and is expressed in normal melanocytes and the vast majority of malignant melanomas, making it a critical target for tumor immunology research . This specific peptide is presented by the HLA-A3.1 major histocompatibility complex (MHC) class I molecule . In vitro studies have demonstrated its immunogenicity, showing that the gp100(17-25) peptide can generate melanoma-specific, HLA-A3-restricted T lymphocyte responses from peripheral blood lymphocytes of melanoma patients . This makes it an essential tool for investigating T-cell-mediated immune responses, studying mechanisms of cancer immunotherapy, and exploring immune recognition and tolerance against tissue differentiation antigens . The product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C38H70N10O11

Molecular Weight

843.02

sequence

ALLAVGATK

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanocyte protein Pmel 17 precursor (17-25); gp100(17-25)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key features of gp100(17-25) and related melanoma-associated peptides:

Peptide Sequence Molecular Weight (Da) Molecular Formula HLA Restriction Source
gp100(17-25) ALLAVGATK 843.02 C38H70N10O11 HLA-A*03:01 Melanoma antigen
gp100(209-217) IMDQVPFSV 1035.21 C47H74N10O14S HLA-A*02:01 Melanoma antigen
MART-1(32-40) Not provided Not provided Not provided HLA-A*02:01 Melanoma antigen
Tyrosinase 240–251 Not provided 1404.5 Not provided Unspecified Melanoma antigen
MAGE-1(161-169) Not provided 975.9 C41H57N11O17 HLA-A*01 Cancer-testis antigen

Key Observations :

  • HLA Restriction : gp100(17-25) is restricted to HLA-A03:01, whereas gp100(209-217) and MART-1(32-40) bind HLA-A02:01 . This impacts patient eligibility for therapies targeting these epitopes.
  • Sequence Diversity : The N-terminal residues of gp100(17-25) (e.g., ALLAV ) differ significantly from gp100(209-217) (IMDQV ), influencing MHC binding affinity and CTL recognition .
  • Immunogenicity: gp100(209-217) has been modified at anchor residues (e.g., T210M substitution) to enhance proteasomal processing and MHC binding, leading to improved CTL responses in clinical trials .

Proteasomal Processing and Peptide Availability

  • gp100(209-217) : The T210M substitution in the gp100(201–230) precursor alters proteasomal cleavage patterns, increasing the generation of the HLA-A*02:01-restricted epitope .
  • gp100(17-25): No direct evidence in the provided literature describes modifications to its precursor or cleavage efficiency. However, its presentation depends on intact antigen processing machinery in melanoma cells .

Clinical Relevance

  • gp100(209-217) : Clinical studies using modified peptides (e.g., G9-209/2M) demonstrated enhanced CTL activation and tumor regression in HLA-A*02:01+ patients .
  • Combination Therapies: Small molecules like JQ1 and BI-2536 upregulate gp100 protein expression, indirectly boosting peptide availability for immunotherapy .

Preparation Methods

Synthesis of gp100(17-25) Peptide

The gp100(17-25) peptide is typically prepared by solid-phase peptide synthesis (SPPS), a standard method for producing peptides with high purity and yield. The process involves sequential addition of protected amino acids on a resin support, followed by cleavage and purification.

  • Sequence: ALLAVGATK
  • Source Protein: PMEL (Melanocyte protein)
  • Purity: ≥95% as verified by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Form: Freeze-dried powder, sterile and endotoxin-free
  • Counter Ion: Trifluoroacetic acid (TFA)
  • Delivery Format: Freeze-dried, allowing long-term storage and ease of reconstitution before use

Commercial peptide synthesis providers use automated peptide synthesizers with optimized protocols to ensure reproducibility and high purity. The peptide is delivered with a free N-terminus (H) and free C-terminus (OH), suitable for biological assays and immunological applications.

Purification and Quality Control

After synthesis, gp100(17-25) undergoes rigorous purification to remove truncated sequences and synthesis by-products.

This high purity is critical for the peptide’s use in sensitive immunological assays such as flow cytometry and immunohistochemistry.

Preparation of Peptide Solutions for Immunological Use

For experimental applications, gp100(17-25) is reconstituted in appropriate solvents, typically sterile water or dimethyl sulfoxide (DMSO), to prepare stock solutions at defined concentrations.

  • Concentration Range: Typically 1–20 μg/ml for dendritic cell (DC) loading or T cell stimulation
  • Storage: Aliquots stored at -20°C or -80°C to prevent degradation
  • Handling: Solutions are sterile filtered before use to maintain endotoxin-free status

Loading gp100(17-25) onto Dendritic Cells (DCs)

A critical step in immunological studies involving gp100(17-25) is the loading of the peptide onto antigen-presenting cells, primarily dendritic cells, to induce T cell responses.

Generation of Dendritic Cells

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or patients by density gradient centrifugation.
  • Plastic-adherent monocytes are cultured in serum-containing medium supplemented with recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) for 7 to 10 days to differentiate into immature dendritic cells.
  • Maturation of DCs is induced by cytokine cocktails including tumor necrosis factor-alpha (TNF-α), IL-1β, IL-6, and prostaglandin E2 (PGE2) for 24 hours.

Peptide Loading Protocol

  • Mature DCs are incubated with gp100(17-25) peptide at concentrations around 10 μg/ml for 1.5 hours at 37°C.
  • After incubation, unbound peptides are removed by washing with culture medium to prevent nonspecific stimulation.
  • Peptide-loaded DCs are then co-cultured with autologous PBMCs or T cells to assess immune responses.

Optimization of Peptide Concentration and Length

Research indicates that peptide length and concentration significantly influence the efficiency of immune response induction.

  • Using 13-mer peptides at 10 μg/ml yields peak proliferative responses in PBMC cultures. Lower concentrations (0.1–1 μg/ml) induce minimal responses.
  • Longer peptides (e.g., 15-mers) can enhance response efficacy, showing high proliferation indices even at 1 μg/ml loading concentrations.

Summary Table of Peptide Preparation and DC Loading Parameters

Step Method/Condition Notes
Peptide Synthesis Solid-phase peptide synthesis (SPPS) Sequence: ALLAVGATK; Purity ≥95% (HPLC-MS)
Purification Reverse-phase HPLC Removes truncated peptides and impurities
Peptide Form Freeze-dried powder Sterile, endotoxin-free, TFA counter ion
Peptide Reconstitution Sterile water or DMSO Stock solutions at 1–20 μg/ml
DC Generation PBMC isolation → Monocyte adherence → Culture with GM-CSF and IL-4 for 7–10 days Maturation induced by TNF-α, IL-1β, IL-6, PGE2
Peptide Loading on DCs Incubation with 10 μg/ml peptide for 1.5 hours Followed by washing to remove unbound peptide
Optimal Peptide Length & Dose 13-mer at 10 μg/ml or 15-mer at 1 μg/ml Longer peptides improve response at lower doses

Research Findings on gp100(17-25) Preparation and Immune Activation

  • Studies have demonstrated that dendritic cells loaded with gp100(17-25) efficiently present the peptide to CD8+ T cells restricted by HLA-A*03:01, eliciting strong cytotoxic T lymphocyte responses.
  • The stability and purity of the synthetic peptide are crucial for reproducible immune assays and vaccine development.
  • The peptide’s immunogenicity correlates with its binding affinity to MHC class I molecules and the method of DC preparation and peptide loading.

Q & A

Q. What is the molecular structure of gp100(17-25), and how is it characterized experimentally?

gp100(17-25) is a 9-amino acid peptide (sequence: ALLAVGRAV) with the molecular formula C₃₈H₇₀N₁₀O₁₁ and a molecular weight of 843.02 g/mol . Structural characterization typically employs:

  • Mass Spectrometry (MS): To verify molecular weight and purity.
  • Nuclear Magnetic Resonance (NMR): For resolving tertiary structure in solution.
  • High-Performance Liquid Chromatography (HPLC): To assess synthesis accuracy and batch consistency . Table 1: Key Structural Properties
PropertyValue
Molecular FormulaC₃₈H₇₀N₁₀O₁₁
Molecular Weight843.02 g/mol
SequenceALWAVGRAV

Q. What role does gp100(17-25) play in melanoma immunotherapy research?

As a melanoma-associated antigen, gp100(17-25) is presented by HLA-A*0201 MHC class I molecules, enabling cytotoxic T-cell recognition. Standard research methodologies include:

  • In Vitro T-Cell Activation Assays: To measure peptide-induced IFN-γ secretion.
  • Mouse Models: Transgenic HLA-A2/Kᵇ mice are used to evaluate tumor regression post-vaccination.
  • ELISPOT: Quantifying antigen-specific T-cell frequencies . Researchers must validate peptide-MHC binding affinity using surface plasmon resonance (SPR) or competitive binding assays to ensure biological relevance .

Q. What are the standard experimental models for evaluating gp100(17-25) efficacy?

  • In Vitro: Co-culture systems with HLA-A2+ dendritic cells and autologous T-cells to assess cross-presentation.
  • In Vivo: Subcutaneous tumor challenges in immunocompetent models (e.g., B16-F10 melanoma in C57BL/6 mice) with adoptive T-cell transfer.
  • Clinical Correlates: Flow cytometry of patient PBMCs post-vaccination to track CD8+ T-cell responses. Ensure models account for variables like tumor mutational burden and immune checkpoint expression .

Advanced Research Questions

Q. How can researchers optimize the immunogenicity of gp100(17-25) in vaccine design?

Strategies to enhance immunogenicity include:

  • Adjuvant Combinations: Pairing with Toll-like receptor agonists (e.g., poly-ICLC) to boost dendritic cell activation.
  • Peptide Modification: Introducing non-natural amino acids (e.g., fluorinated residues) to improve MHC binding half-life.
  • Heterologous Prime-Boost: Combining DNA vaccines encoding full-length gp100 with peptide boosts. Researchers should use dose-escalation studies and multiplex cytokine profiling (e.g., Luminex) to identify optimal regimens .

Q. What methodologies address contradictory data on gp100(17-25) efficacy across preclinical and clinical studies?

Contradictions often arise from:

  • Heterogeneous MHC Expression: Use HLA-A2 typing (PCR-SSP) to stratify patient cohorts.
  • T-Cell Receptor (TCR) Affinity: Employ tetramer decay assays to differentiate high- vs. low-avidity T-cell responses.
  • Tumor Microenvironment Factors: Spatial transcriptomics or multiplex IHC to assess stromal barriers. Meta-analyses using PRISMA guidelines can reconcile disparities by standardizing outcome metrics (e.g., RECIST criteria vs. immune-related response) .

Q. What novel delivery systems enhance the stability and bioavailability of gp100(17-25) in vivo?

Advanced delivery platforms include:

  • Nanoparticle Encapsulation: PLGA nanoparticles for sustained lymph node delivery.
  • Lipid-Based Carriers: Cationic liposomes conjugated with targeting ligands (e.g., anti-DEC205 antibodies).
  • mRNA Vaccines: Encoding gp100(17-25) epitopes within self-amplifying RNA constructs. Validate stability via circular dichroism (CD) spectroscopy and in vivo biodistribution studies using radiolabeled peptides .

Methodological Considerations

  • Data Reproducibility: Follow ARRIVE guidelines for preclinical studies, reporting strain-specific variables (e.g., B16-F10 sublines) and environmental conditions (e.g., microbiome standardization) .
  • Ethical Compliance: Ensure clinical trials register peptide modifications with WHO ICTRP and adhere to GCP standards .
  • Statistical Rigor: Use mixed-effects models to account for inter-individual variability in T-cell responses, with Bonferroni correction for multiple comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.